molecular formula C2H2Cl2F2 B3190508 1,2-Dichloro-1,2-difluoroethane CAS No. 431-06-1

1,2-Dichloro-1,2-difluoroethane

Cat. No.: B3190508
CAS No.: 431-06-1
M. Wt: 134.94 g/mol
InChI Key: IDSKMUOSMAUASS-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,2-difluoroethane is a halogenated hydrocarbon with the chemical formula C2H2Cl2F2. It is a colorless, odorless liquid that is non-flammable and chemically inert in many situations. This compound is primarily used as an intermediate in the production of other chemicals, particularly in the synthesis of refrigerants and other fluorinated compounds .

Chemical Reactions Analysis

1,2-Dichloro-1,2-difluoroethane undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc, sodium hydroxide, and potassium hydroxide. Major products formed from these reactions include 1,1-dichloro-2,2-difluoroethylene and other fluorinated compounds .

Scientific Research Applications

1,2-Dichloro-1,2-difluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dichloro-1,2-difluoroethane involves its interactions with molecular targets and pathways. It is known to undergo stereoelectronic interactions, which contribute to its stability and reactivity. These interactions are best probed using the Natural Bond Orbital (NBO) approach, which evaluates the interaction energy between filled and empty orbitals . The compound’s effects are mediated through its interactions with enzymes and other proteins, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

1,2-Dichloro-1,2-difluoroethane can be compared with other similar compounds, such as:

    1,1-Dichloro-2,2-difluoroethane: Similar in structure but differs in the position of chlorine and fluorine atoms.

    1,2-Dichloro-1,1-difluoroethane: Another isomer with different physical and chemical properties.

    1,1-Dichloro-1,2-difluoroethane: Yet another isomer with unique properties.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,2-dichloro-1,2-difluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2F2/c3-1(5)2(4)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSKMUOSMAUASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861928
Record name 1,2-Dichloro-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-06-1
Record name 1,2-Dichloro-1,2-difluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-1,2-difluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-1,2-difluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,2-difluoroethane
Reactant of Route 2
1,2-Dichloro-1,2-difluoroethane

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